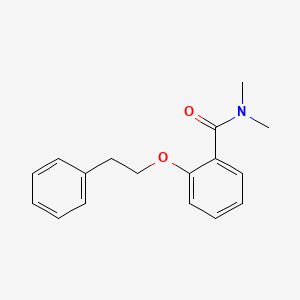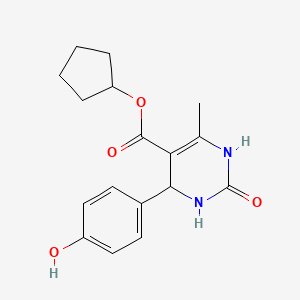
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The unique chemical structure of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole makes it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. In anti-inflammatory activity, it inhibits the production of pro-inflammatory cytokines and enzymes. In anti-cancer activity, it induces apoptosis and inhibits cell proliferation. In anti-diabetic activity, it enhances insulin sensitivity and glucose uptake. In enzyme modulation, it binds to the active site of enzymes and alters their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has low toxicity and high selectivity towards its target enzymes. In vivo studies have demonstrated its ability to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. However, further studies are needed to fully understand its effects on the human body.
实验室实验的优点和局限性
The advantages of using 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole in lab experiments include its high purity, low toxicity, and diverse biological activities. However, its limitations include its limited solubility in water and its potential instability under certain experimental conditions. These factors should be taken into consideration when designing experiments using this compound.
未来方向
There are several future directions for research on 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole. One potential area of investigation is its use as a drug delivery system, as its unique chemical structure may allow for targeted drug delivery to specific tissues. Another area of research is its potential as a diagnostic tool, as its ability to modulate enzyme activity may allow for the detection of specific diseases. Additionally, further studies are needed to fully understand its effects on the human body and its potential as a therapeutic agent in various diseases.
合成方法
The synthesis of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide, propylene oxide, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization and dehydration, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
科学研究应用
The unique chemical structure of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole has led to its investigation in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In biochemistry, it has been explored for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, it has been evaluated for its pharmacokinetic properties and drug delivery potential.
属性
IUPAC Name |
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-16(21-15-7-5-4-6-8-15)18-19-17(20-22-18)14-11-9-13(2)10-12-14/h4-12,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKUGFWRKOGRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=CC=C(C=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)


![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)

![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)

![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)
![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)

![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)
![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)